molecular formula C19H22N4O3 B11003036 N-(3,4-dimethoxybenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(3,4-dimethoxybenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B11003036
M. Wt: 354.4 g/mol
InChI Key: ORYFTRJDODAKHL-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[3,4-b]pyridine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrazolo[3,4-b]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dimethoxybenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific structural features, such as the pyrazolo[3,4-b]pyridine core and the 3,4-dimethoxybenzyl group. These features confer distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C19H22N4O3

Molecular Weight

354.4 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H22N4O3/c1-11-8-14(17-12(2)22-23(3)18(17)21-11)19(24)20-10-13-6-7-15(25-4)16(9-13)26-5/h6-9H,10H2,1-5H3,(H,20,24)

InChI Key

ORYFTRJDODAKHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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